REACTION_CXSMILES
|
[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CC(NC(C1)(C)C)(C)C
|
Name
|
dialkyl succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Both compounds can be prepared process of U.S
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CC(NC(C1)(C)C)(C)C
|
Name
|
dialkyl succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Both compounds can be prepared process of U.S
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |